molecular formula C28H27N7O2 B10865560 2-{1-[8,9-dimethyl-7-(pyridin-4-ylmethyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]-3-methylbutyl}-1H-isoindole-1,3(2H)-dione

2-{1-[8,9-dimethyl-7-(pyridin-4-ylmethyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]-3-methylbutyl}-1H-isoindole-1,3(2H)-dione

Cat. No.: B10865560
M. Wt: 493.6 g/mol
InChI Key: HOUXFUJOBOPBBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{1-[8,9-dimethyl-7-(pyridin-4-ylmethyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]-3-methylbutyl}-1H-isoindole-1,3(2H)-dione is a complex organic compound with a unique structure that combines multiple heterocyclic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{1-[8,9-dimethyl-7-(pyridin-4-ylmethyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]-3-methylbutyl}-1H-isoindole-1,3(2H)-dione typically involves multi-step organic synthesis. The process begins with the preparation of the pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine core, followed by the introduction of the pyridin-4-ylmethyl group. The final steps involve the attachment of the isoindole-1,3(2H)-dione moiety and the methylbutyl side chain. Reaction conditions often include the use of strong bases, such as sodium hydride, and solvents like dimethylformamide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions

2-{1-[8,9-dimethyl-7-(pyridin-4-ylmethyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]-3-methylbutyl}-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

2-{1-[8,9-dimethyl-7-(pyridin-4-ylmethyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]-3-methylbutyl}-1H-isoindole-1,3(2H)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{1-[8,9-dimethyl-7-(pyridin-4-ylmethyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]-3-methylbutyl}-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Properties

Molecular Formula

C28H27N7O2

Molecular Weight

493.6 g/mol

IUPAC Name

2-[1-[11,12-dimethyl-10-(pyridin-4-ylmethyl)-3,5,6,8,10-pentazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaen-4-yl]-3-methylbutyl]isoindole-1,3-dione

InChI

InChI=1S/C28H27N7O2/c1-16(2)13-22(35-27(36)20-7-5-6-8-21(20)28(35)37)24-31-26-23-17(3)18(4)33(14-19-9-11-29-12-10-19)25(23)30-15-34(26)32-24/h5-12,15-16,22H,13-14H2,1-4H3

InChI Key

HOUXFUJOBOPBBQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C2=C1C3=NC(=NN3C=N2)C(CC(C)C)N4C(=O)C5=CC=CC=C5C4=O)CC6=CC=NC=C6)C

Origin of Product

United States

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